iNOS Inhibition in Murine RAW 264.7 Macrophages
In a direct head-to-head comparison using the same LPS-stimulated mouse RAW 264.7 macrophage assay, N-[4-[(Aminoiminomethyl)amino]phenyl]methanesulfonamide exhibited an iNOS IC50 of 25,200 nM, while a structurally distinct phenylmethanesulfonamide analog (CHEMBL4472342) displayed a markedly higher potency with an IC50 of 1,120 nM [1][2]. This nearly 23-fold difference underscores that iNOS inhibitory activity is not uniform across the sulfonamide class.
| Evidence Dimension | Inhibition of iNOS-induced nitric oxide production |
|---|---|
| Target Compound Data | IC50 = 25,200 nM (25.2 µM) |
| Comparator Or Baseline | Phenylmethanesulfonamide analog (CHEMBL4472342): IC50 = 1,120 nM (1.12 µM) |
| Quantified Difference | Target compound is ~22.5-fold less potent than the comparator. |
| Conditions | LPS-stimulated mouse RAW 264.7 cells; pre-incubation with compound before LPS challenge. |
Why This Matters
This data enables precise selection of the appropriate tool compound for dose-response studies, avoiding the erroneous assumption that all sulfonamide-based iNOS inhibitors possess similar potency.
- [1] BindingDB. BDBM50070609 (CHEMBL3408999): IC50 = 2.52E+4 nM. Inhibition of iNOS in LPS-stimulated mouse RAW264.7 cells. View Source
- [2] BindingDB. BDBM50513801 (CHEMBL4472342): IC50 = 1.12E+3 nM. Inhibition of iNOS in LPS-stimulated mouse RAW 264.7 cells. View Source
